molecular formula C8H12Cl2N4 B6246653 2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 2408974-71-8

2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride

Cat. No.: B6246653
CAS No.: 2408974-71-8
M. Wt: 235.11 g/mol
InChI Key: OXMQDPVAPWGJAD-UHFFFAOYSA-N
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Description

2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The compound is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to purine bases such as adenine and guanine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine to form the pyrazolo[3,4-b]pyridine core

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1H-pyrazolo[3,4-b]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

2408974-71-8

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.11 g/mol

IUPAC Name

2-(2H-pyrazolo[3,4-b]pyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H10N4.2ClH/c9-4-3-7-6-2-1-5-10-8(6)12-11-7;;/h1-2,5H,3-4,9H2,(H,10,11,12);2*1H

InChI Key

OXMQDPVAPWGJAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CCN.Cl.Cl

Purity

95

Origin of Product

United States

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